3-Dimethylamino-2-methylpropyl chloride hydrochloride
Overview
Description
3-Dimethylamino-2-methylpropyl chloride hydrochloride, also known as DMAMPC, is a chemical compound belonging to the group of organochlorides. It is a colorless, volatile, and flammable liquid with a sweet odor. DMAMPC is primarily used in the synthesis of pharmaceuticals, pesticides, and other compounds. It is also used in the production of specialty chemicals, such as surfactants, emulsifiers, and plasticizers. DMAMPC is also used in the production of dyes and pigments.
Scientific Research Applications
Industrial and Research Organic Chemical Intermediate
3-Dimethylamino-2-methylpropyl chloride hydrochloride is primarily used as an industrial and research organic chemical intermediate. It serves as an alkylating reagent in various reactions, including Grignard and other types. Its applications extend to being a pharmaceutical intermediate for drug synthesis, an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies (Abdo, 2007).
Catalytic Applications in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The mechanism of this reaction has been investigated, demonstrating the compound's utility in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Spectroscopic and Structural Studies
Research involving quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine, a related compound, includes FTIR, Raman, and NMR spectroscopy, providing insights into the molecular structure and spectral properties of these derivatives. This research is important for understanding the physical and chemical properties of similar compounds (Kowalczyk, 2008).
Synthesis of Novel Compounds
Various synthesis methods involving similar compounds have been explored for their potential in creating new chemical entities. For example, the synthesis of 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride and its structural elucidation via single-crystal X-ray diffraction demonstrates the compound's potential for further chemical research (Zhurakulov et al., 2022).
Electrocatalytic Applications
The electrocatalytic dehalogenation of beta-methylallyl chloride, a similar compound, has been studied using cobalt-based catalyst systems. This research highlights potential applications in the polymer industry and offers insights into the catalytic efficiency related to the structural features of surfactant molecules (Muthuraman & Pillai, 2006).
Flow Chemistry for Base Liberation
A flow setup for the base liberation of 3-(N,N-dimethylamino)propyl chloride hydrochloride demonstrates how flow chemistry can optimize manufacturing processes. This research indicates potential applications in the production of labile aminoalkyl halides (Pedersen et al., 2016).
Safety and Hazards
3-Dimethylamino-2-methylpropyl chloride hydrochloride causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that this compound can cause respiratory irritation , suggesting that it may interact with receptors or enzymes in the respiratory system.
Mode of Action
Given its respiratory effects, it might interact with specific receptors or enzymes in the respiratory system, leading to changes in cellular function .
Result of Action
It’s known to cause respiratory irritation , which suggests that it may induce changes at the cellular level in the respiratory system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Dimethylamino-2-methylpropyl chloride hydrochloride. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, exposure to dust, fume, gas, mist, vapors, or spray should be avoided as it can enhance respiratory irritation .
Biochemical Analysis
Biochemical Properties
The compound is used as an intermediate in the synthesis of pharmaceuticals , suggesting that it may interact with various enzymes, proteins, and other biomolecules during the synthesis process. Specific interactions have not been documented in the literature.
Cellular Effects
Given its use in pharmaceutical synthesis , it may influence cell function indirectly through the final drug product. Direct effects on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
As an intermediate in drug synthesis , its effects at the molecular level are likely dependent on the final drug product and its specific interactions with biomolecules.
Metabolic Pathways
Given its role as a pharmaceutical intermediate , it may be involved in various metabolic processes depending on the final drug product.
Transport and Distribution
Its role in pharmaceutical synthesis suggests that it may interact with various transporters or binding proteins, but specific interactions have not been documented.
Subcellular Localization
As an intermediate in drug synthesis , its localization may depend on the final drug product and its specific interactions with cellular compartments or organelles.
properties
IUPAC Name |
3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(4-7)5-8(2)3;/h6H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMIBONUMGNAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962610 | |
Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4261-67-0 | |
Record name | 1-Propanamine, 3-chloro-N,N,2-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4261-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylpropyl(dimethyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylpropyl(dimethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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